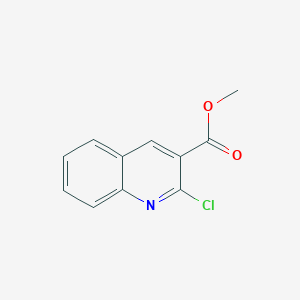

2-氯喹啉-3-甲酸甲酯

描述

“Methyl 2-chloroquinoline-3-carboxylate” is a chemical compound with the formula C11H8ClNO2 . It is a member of the quinoline family, which are heterocyclic compounds that have been used in drug development due to their various biological activities .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are precursors to “Methyl 2-chloroquinoline-3-carboxylate”, has been described in the literature . The synthesis involves the Meth-Cohn method using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . Further reactions with various nucleophiles can lead to the formation of "Methyl 2-chloroquinoline-3-carboxylate" .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloroquinoline-3-carboxylate” can be analyzed using spectroscopic methods. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

“Methyl 2-chloroquinoline-3-carboxylate” can undergo various chemical reactions. For example, it can participate in Friedlander condensations of o-aminobenzophenones and diethylmalonate . It can also react with hydroxylamine hydrochloride and sodium methylate in methanol .Physical and Chemical Properties Analysis

“Methyl 2-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It has a high GI absorption and is BBB permeant . Its water solubility is moderate, with a Log S (SILICOS-IT) of -4.4 .科学研究应用

1. 合成具有抗菌性能的新型衍生物

2-氯喹啉-3-甲酸甲酯用作合成具有潜在抗菌性能的各种新型衍生物的前体。例如,它参与了超声促进的 2-氯喹啉-4-嘧啶甲酸酯衍生物的新型合成,该衍生物对包括金黄色葡萄球菌和大肠杆菌在内的几种细菌表现出中等的抗菌活性 (Balaji 等,2013)。此外,研究表明其在合成氯喹啉衍生物中的效用,这些衍生物已被评估其抗氧化活性和与小牛胸腺 DNA 的相互作用,表明在对抗氧化应激和作为抗糖尿病剂方面具有潜在应用 (Murugavel 等,2017)。

2. 在构建稠合或二元杂环系统中的作用

2-氯喹啉-3-甲酸甲酯是构建复杂的稠合或二元杂环系统的重要工具。最近的文献强调了 2-氯喹啉-3-甲醛及其相关类似物的化学,重点介绍了它们在合成喹啉环系统和构建稠合或二元喹啉核杂环系统中的应用 (Hamama 等,2018)。

3. 开发具有抗菌和抗氧化性能的化合物

使用 2-氯喹啉-3-甲酸甲酯开发具有抗菌和抗氧化性能的化合物的研究非常重要。研究表明合成了具有抗菌和抗氧化活性的新型 2-氯喹啉-3-基酯衍生物。一些衍生物在清除自由基和抑制细菌和真菌生长方面显示出有希望的结果,为开发新的治疗剂提供了潜在途径 (Tabassum 等,2014)。

4. 在抗癌研究中的探索

最近的研究探索了 2-氯喹啉-3-甲酸甲酯衍生物在癌症研究中的应用。这些衍生物已被合成,并针对癌细胞系(如人乳腺癌细胞系 MCF-7)评估了它们的细胞毒性。一些化合物显示出有希望的结果,以剂量和时间依赖性方式抑制癌细胞生长,并且与已建立的抗癌药物相比具有优势 (Mphahlele 等,2014)。

安全和危害

未来方向

作用机制

Target of Action

Methyl 2-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinolines have been reported to exhibit various biological and pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They have also been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors . .

Mode of Action

For instance, some quinolines inhibit DNA gyrase B, an enzyme involved in DNA replication, thereby inhibiting the growth of bacteria .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure .

属性

IUPAC Name |

methyl 2-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPJNOFBMQEIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450115 | |

| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-85-4 | |

| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)

![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)